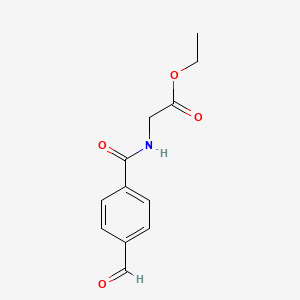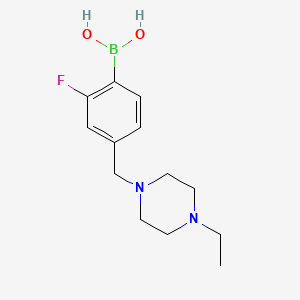
(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a key step in many synthesis protocols . In the case of pinacol boronic esters, catalytic protodeboronation has been reported .Molecular Structure Analysis
The molecular structure of “(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” can be represented by the formula C12H19BN2O2 . It has a molecular weight of 270.57 .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . Protodeboronation is another common reaction involving boronic acids .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- Synthesis and Crystal Structure Analysis : Amino-3-fluorophenyl boronic acid, closely related to the target compound, is synthesized from bromo-fluoroaniline derivatives. This process involves lithium-bromine exchange and acidic hydrolysis. The synthesized compounds are used for constructing glucose sensing materials, operating at physiological pH levels, due to their pendant amine which facilitates attachment to polymers (Das et al., 2003).
Catalysis and Organic Synthesis
- Microwave-Assisted Catalysis : Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid derivatives similar to the target compound, facilitate the one-pot synthesis of biologically active derivatives under microwave irradiation. This showcases the use of boronic acid derivatives in accelerating chemical reactions and synthesizing novel compounds (Murugesan et al., 2017).
Sensing Applications
- Colorimetric Sensing : Pyridinium boranes, related to boronic acid derivatives, demonstrate the ability for colorimetric sensing of fluoride ions in mixtures. The binding of fluoride ions induces a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
- Fluorescent Chemosensors : Boronic acid derivatives like BBAs are used in fluorescent chemosensors for carbohydrates. They differentiate carbohydrates based on their binding to boron as diol or triol units, providing important stereochemical information (Oesch & Luedtke, 2015).
Biological Applications
- Enzyme Interaction Studies : The interaction of boronic acid derivatives with enzymes like alpha-chymotrypsin has been studied using NMR experiments, revealing insights into enzyme inhibition mechanisms and molecular dynamics within complexes (Sylvia & Gerig, 1993).
Drug Synthesis and Molecular Docking
- Drug Precursor Synthesis : Derivatives of boronic acid are key precursors in synthesizing drugs like imatinib. Efficient synthesis methods have been developed for such compounds, showing their significance in pharmaceutical manufacturing (Koroleva et al., 2012).
- Molecular Docking Studies : Novel compounds synthesized using boronic acid derivatives have been used in molecular docking studies, for example, in protein studies like Hsp90, indicating their utility in biochemical research (Nagaraj et al., 2018).
Miscellaneous Applications
- Research in Organometallic Chemistry : Boronic acids have diverse applications in organometallic chemistry, including roles in the development of therapeutics, biological labeling, and protein manipulation. Their interactions with diols and Lewis bases enhance their utility in various sensing applications (Lacina, Skládal, & James, 2014).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to downstream effects.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds . The impact on bioavailability would depend on factors such as the stability of the compound and its rate of metabolism and excretion.
Result of Action
Based on the known reactivity of boronic acids, it is likely that this compound could modulate the activity of its targets, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other reactive species could also influence the compound’s action.
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)13(15)9-11/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSZPIERWZGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
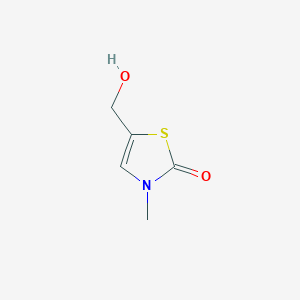
![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)
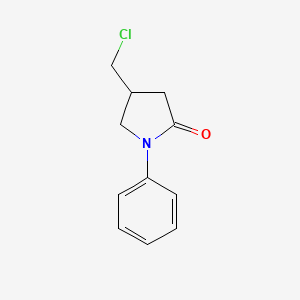
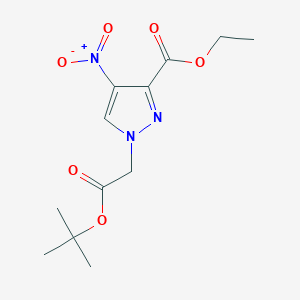
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)
